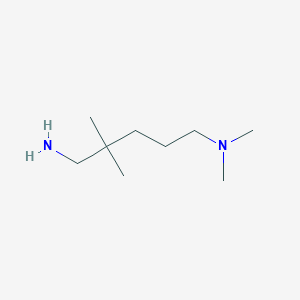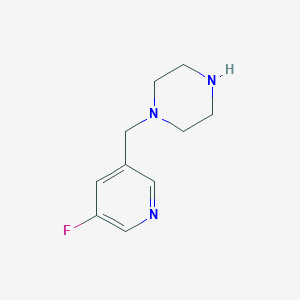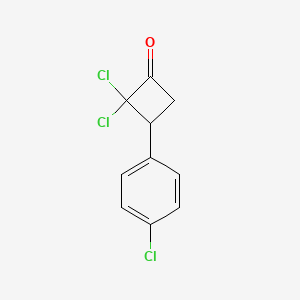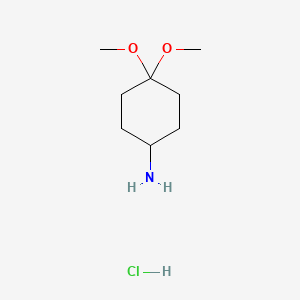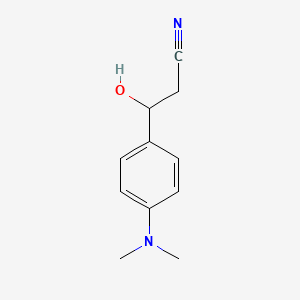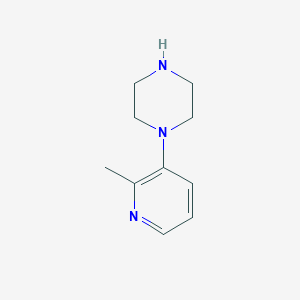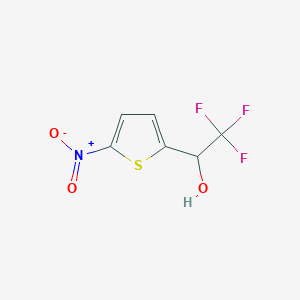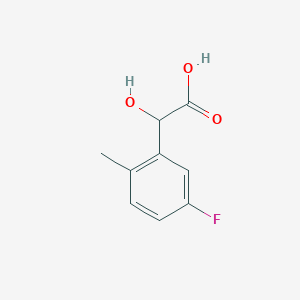
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-fluoro-2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce a fluorine atom at the 5-position.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the carboxyl group.
Hydroxylation: Finally, the carboxylated compound undergoes hydroxylation to introduce the hydroxyl group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and carboxylation reactions, followed by purification steps such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product is 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid.
Reduction: The major product is 2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom may enhance its binding affinity to certain targets, making it a valuable compound for drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Fluoro-2-methylphenyl)acetic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.
2-(5-Fluoro-2-methylphenyl)-2-hydroxyethanol: Contains an alcohol group instead of a carboxyl group, affecting its solubility and reactivity.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyl and a carboxyl group, allowing it to participate in a wide range of chemical reactions. The fluorine atom also enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
HGJZGNMCEGGOBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)




